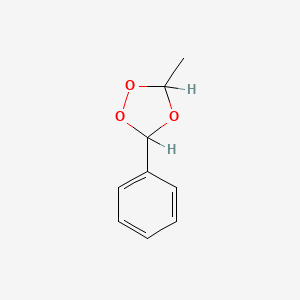
3-Methyl-5-phenyl-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenyl-1,2,4-trioxolane is an organic compound with the molecular formula C9H10O3 It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,2,4-trioxolane typically involves the reaction of an alkene with ozone, followed by reduction. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale ozonolysis reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction of the peroxide bond can lead to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted trioxolanes. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
3-Methyl-5-phenyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the reactivity of trioxolanes.
Medicine: Research is ongoing to explore its potential as a drug delivery system, particularly in targeting specific cells or tissues.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cell damage. In the context of drug delivery, the compound can release active pharmaceutical ingredients in response to specific triggers, such as the presence of ferrous iron .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Arterolane: Another antimalarial compound with a 1,2,4-trioxolane ring.
OZ439: A synthetic trioxolane with improved pharmacokinetic properties compared to artemisinin.
Uniqueness
3-Methyl-5-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which influences its reactivity and stability. Its ability to undergo selective reactions and release active species under specific conditions makes it a valuable compound for various applications.
Properties
CAS No. |
23888-16-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
ALYBYLAFJFYDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(OO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
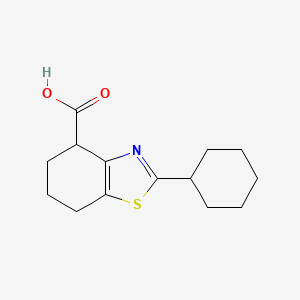
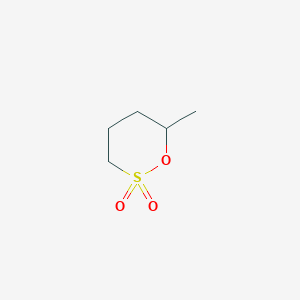

![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)



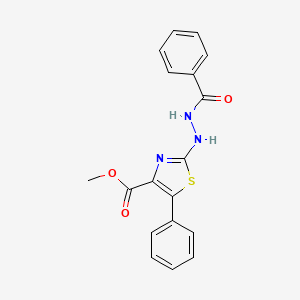
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
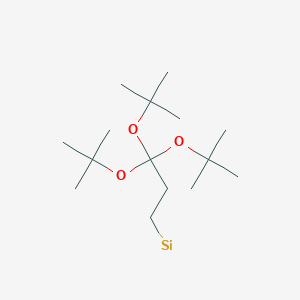
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)
